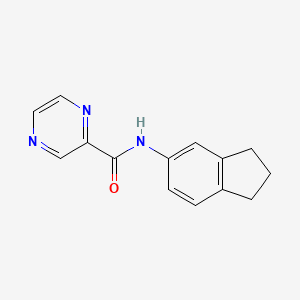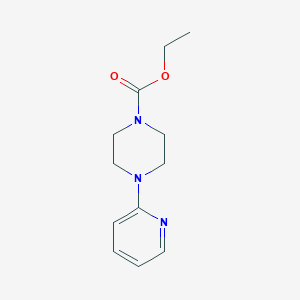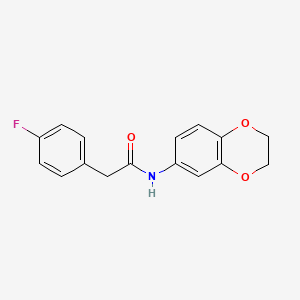![molecular formula C19H21ClN2O4S B3448972 5-chloro-2-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3448972.png)
5-chloro-2-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide
Vue d'ensemble
Description
“5-chloro-2-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide” is an organic compound . It has a molecular formula of C18H19ClN2O4S .
Synthesis Analysis
The compound has been synthesized from 5-chloroanisic acid and p-aminoacetophenone according to the mixed anhydride technique . The acryloyl derivatives were reacted with hydrazine hydrate in dioxane to afford a pyrazoline derivatives .Molecular Structure Analysis
The molecular structure of the compound is represented by the linear formula: ClC6H3(OCH3)CONHCH2C6H4SO2NH2 . The molecular weight of the compound is 368.84 .Chemical Reactions Analysis
The compound has been used as a starting material in the synthesis of some 1,3,5-trisubstituted pyrazoline derivatives . The acryloyl derivatives were reacted with hydrazine hydrate in dioxane to afford a pyrazoline derivatives .Physical And Chemical Properties Analysis
The compound has a melting point of 209-214 °C . It is an organic building block and has been reported as an intermediate in the synthesis of glyburide .Mécanisme D'action
The mechanism of action of 5-chloro-2-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including carbonic anhydrase IX and sulfonamide-sensitive carbonic anhydrases. This inhibition leads to a decrease in the intracellular pH, which has been shown to induce apoptotic cell death in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits potent inhibitory activity against several enzymes, including carbonic anhydrase IX and sulfonamide-sensitive carbonic anhydrases. This inhibition leads to a decrease in the intracellular pH, which has been shown to induce apoptotic cell death in cancer cells.
The compound has also been shown to inhibit the activity of several pro-inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α. This inhibition leads to a decrease in the inflammatory response, which has potential therapeutic applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-chloro-2-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide in lab experiments is its potent inhibitory activity against several enzymes, including carbonic anhydrase IX and sulfonamide-sensitive carbonic anhydrases. This makes it a valuable tool for investigating the role of these enzymes in various biological processes.
However, one of the limitations of using the compound in lab experiments is its potential toxicity. Studies have shown that the compound exhibits cytotoxicity towards several cell lines, including cancer cells. This toxicity needs to be taken into consideration when designing experiments using the compound.
Orientations Futures
There are several potential future directions for research involving 5-chloro-2-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide. One area of interest is the compound's potential use in the treatment of cancer. Further studies are needed to investigate the compound's efficacy in vivo and to determine its potential side effects.
Another potential future direction is the compound's use in the treatment of inflammatory diseases. Studies have shown that it exhibits potent inhibitory activity against several pro-inflammatory cytokines, making it a potential therapeutic agent for these diseases.
In addition, further studies are needed to investigate the mechanism of action of this compound. This will help to elucidate its potential therapeutic applications and aid in the design of more effective analogues.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits potent inhibitory activity against several enzymes, including carbonic anhydrase IX and sulfonamide-sensitive carbonic anhydrases. This makes it a valuable tool for investigating the role of these enzymes in various biological processes. Further research is needed to investigate its potential therapeutic applications and to determine its potential side effects.
Applications De Recherche Scientifique
5-chloro-2-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase IX, which is overexpressed in several types of cancer. This has led to investigations into the compound's anticancer properties.
The compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. It has been found to inhibit the activity of several pro-inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α.
Analyse Biochimique
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5-chloro-2-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide vary with different dosages in animal models
Metabolic Pathways
It is known to interact with various enzymes or cofactors .
Transport and Distribution
It is known to interact with various transporters or binding proteins .
Subcellular Localization
It is known to be directed to specific compartments or organelles .
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-(4-piperidin-1-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-26-18-10-5-14(20)13-17(18)19(23)21-15-6-8-16(9-7-15)27(24,25)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKMRWWYTNUQOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3448891.png)
![3,6-diamino-5-cyano-N-(3-fluoro-4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3448898.png)

![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-3-phenylpropanamide](/img/structure/B3448937.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylpropanamide](/img/structure/B3448938.png)

![N-(2,5-dimethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3448946.png)

![2,5-dichloro-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3448965.png)
![2-methoxy-4-(methylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3448974.png)
![2,2-dimethyl-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B3448976.png)
![3-(isobutyrylamino)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3448983.png)

![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B3448987.png)